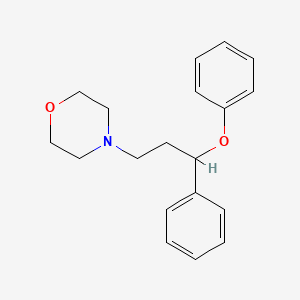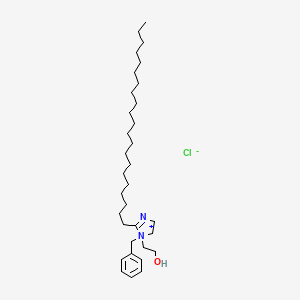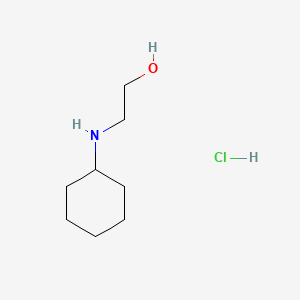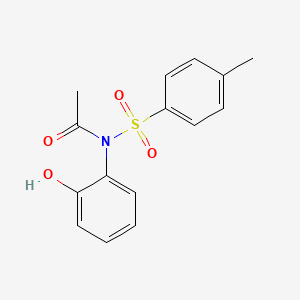
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride is a chemical compound known for its unique structural features and applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring substituted with a tert-butyl group and a bis(2,4-dinitrophenyl)methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride typically involves the reaction of 4-tert-butylpyridine with bis(2,4-dinitrophenyl)methanol under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then isolated and purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the product. The reaction mixture is then subjected to various purification steps, such as recrystallization or chromatography, to obtain the desired compound.
化学反応の分析
Types of Reactions: 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the pyridinium ring or the bis(2,4-dinitrophenyl)methyl group is modified.
科学的研究の応用
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can be compared with other similar compounds, such as:
Bis(2,4-dinitrophenyl)methylpyridinium chloride: Similar structure but without the tert-butyl group.
4-tert-Butylpyridinium chloride: Similar pyridinium ring but without the bis(2,4-dinitrophenyl)methyl group.
Uniqueness: The presence of both the tert-butyl group and the bis(2,4-dinitrophenyl)methyl group makes this compound unique compared to its analogs. This combination of functional groups contributes to its distinct chemical and biological properties.
特性
CAS番号 |
72964-78-4 |
|---|---|
分子式 |
C22H20ClN5O8 |
分子量 |
517.9 g/mol |
IUPAC名 |
1-[bis(2,4-dinitrophenyl)methyl]-4-tert-butylpyridin-1-ium;chloride |
InChI |
InChI=1S/C22H20N5O8.ClH/c1-22(2,3)14-8-10-23(11-9-14)21(17-6-4-15(24(28)29)12-19(17)26(32)33)18-7-5-16(25(30)31)13-20(18)27(34)35;/h4-13,21H,1-3H3;1H/q+1;/p-1 |
InChIキー |
YFKPEPUEGRCTQU-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















